Valerylcarnitine

描述

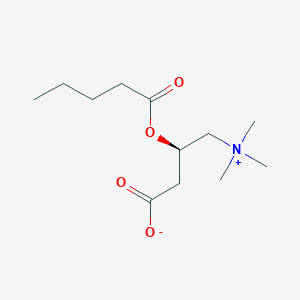

Structure

3D Structure

属性

CAS 编号 |

40225-14-7 |

|---|---|

分子式 |

C12H24NO4+ |

分子量 |

246.32 g/mol |

IUPAC 名称 |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1 |

InChI 键 |

VSNFQQXVMPSASB-SNVBAGLBSA-O |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

手性 SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

规范 SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

The Role of Valerylcarnitine in Mitochondrial Fatty Acid Oxidation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Valerylcarnitine, a short-chain acylcarnitine, has emerged as a significant biomarker in the diagnosis of specific inborn errors of metabolism. Beyond its diagnostic utility, this compound plays a crucial role in mitochondrial homeostasis, particularly in the context of fatty acid and branched-chain amino acid metabolism. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial fatty acid oxidation (FAO). It delves into the underlying biochemical pathways, presents quantitative data on its physiological and pathological concentrations, details experimental protocols for its analysis and functional assessment, and provides visual representations of the key metabolic and diagnostic workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of metabolic disease, mitochondrial biology, and drug development.

Introduction: The Carnitine Shuttle and Acylcarnitines

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of long-chain fatty acids across the inner mitochondrial membrane is a rate-limiting step and is facilitated by the carnitine shuttle. This shuttle system involves three key enzymes: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II).[1]

Short- and medium-chain fatty acids can cross the inner mitochondrial membrane without the need for the carnitine shuttle.[2] Once inside the mitochondrial matrix, fatty acids are activated to their coenzyme A (CoA) thioesters (acyl-CoAs) and undergo β-oxidation.

Acylcarnitines are formed through the esterification of carnitine with an acyl-CoA.[3] While the primary role of the carnitine shuttle is the import of long-chain fatty acids into the mitochondria, the formation of short-chain acylcarnitines, such as this compound, serves a distinct but equally important function: the buffering of the intramitochondrial acyl-CoA to free CoA ratio.[4]

The Biochemical Role of this compound

This compound (C5-acylcarnitine) is the carnitine ester of valeric acid (pentanoic acid). Its formation is intrinsically linked to the metabolism of substrates that generate valeryl-CoA.

Sources of Valeryl-CoA

Valeryl-CoA is not a direct intermediate of the β-oxidation of common even-chain fatty acids. Its primary sources include:

-

Metabolism of odd-chain fatty acids: The final round of β-oxidation of an odd-chain fatty acid yields propionyl-CoA and acetyl-CoA. Propionyl-CoA can be a precursor for the synthesis of five-carbon units.

-

Degradation of branched-chain amino acids: The catabolism of isoleucine can produce intermediates that lead to the formation of C5-acyl-CoAs.

-

Gut microbiota metabolism: Valeric acid is produced by the gut microbiota and can be absorbed and activated to valeryl-CoA in the host's cells.

The Buffering Hypothesis: A Detoxification Pathway

Under conditions of metabolic stress or in certain inborn errors of metabolism, the concentration of short-chain acyl-CoAs, including valeryl-CoA and its isomers like isovaleryl-CoA, can increase significantly.[5] This accumulation can have several detrimental effects:

-

Sequestration of free Coenzyme A: The depletion of the free CoA pool can inhibit crucial metabolic pathways that require CoA, such as the Krebs cycle and the pyruvate dehydrogenase complex.

-

Enzyme inhibition: High levels of certain acyl-CoAs can directly inhibit enzymes involved in fatty acid and glucose metabolism.[6]

The formation of this compound from valeryl-CoA is a reversible reaction catalyzed by carnitine acetyltransferase (CrAT), an enzyme with broad specificity for short-chain acyl-CoAs.[7] This reaction serves to:

-

Release free CoA: By transferring the valeryl group to carnitine, free CoA is regenerated, thus maintaining metabolic flexibility.[4]

-

Export excess acyl groups: this compound can then be transported out of the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[4][8] This allows for the removal of excess and potentially toxic acyl groups from the mitochondria, which can then be excreted in the urine.[4]

Therefore, the primary role of this compound in mitochondrial fatty acid oxidation is not as a direct fuel source but as a key component of a mitochondrial buffering and detoxification system.

This compound in Disease

The clinical significance of this compound is most evident in its use as a biomarker for newborn screening of organic acidemias. Elevated levels of C5-acylcarnitine (which includes this compound and its isomers) are indicative of several metabolic disorders, most notably Isovaleric Acidemia (IVA).[9][10] IVA is caused by a deficiency of isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA and consequently isothis compound.[11]

Quantitative Data

The concentration of this compound (as part of the C5-acylcarnitine pool) is a critical parameter in the diagnosis and monitoring of metabolic disorders. The following tables summarize the reference ranges in healthy individuals and the reported levels in a disease state.

Table 1: Plasma C5-Acylcarnitine Reference Ranges in a Healthy Population

| Age Group | C5-Acylcarnitine (µmol/L) |

| ≤ 7 days | < 0.38 |

| 8 days - 7 years | < 0.63 |

| ≥ 8 years | < 0.51 |

Data compiled from Mayo Clinic Laboratories.

Table 2: C5-Acylcarnitine Concentrations in Isovaleric Acidemia (IVA) Patients

| Patient Group | C5-Acylcarnitine (µmol/L) | Predominant Isomer |

| Healthy Newborns (control) | < 0.70 | Not specified |

| IVA Patients (newborn screening) | 1.8 - 20.3 | Isothis compound |

Data adapted from studies on isovaleric acidemia. It is important to note that C5-acylcarnitine is a composite measurement of several isomers, and confirmatory testing is required for a definitive diagnosis.[12]

Experimental Protocols

Protocol for Quantification of this compound (C5-Acylcarnitine) in Dried Blood Spots by LC-MS/MS

This protocol describes a common method for the analysis of acylcarnitines for newborn screening and metabolic diagnostics.

4.1.1. Materials and Reagents

-

Dried blood spot (DBS) cards

-

Manual or automated DBS puncher (3.0 mm)

-

96-well microtiter plates

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Stable isotope-labeled internal standards for acylcarnitines (including for C5)

-

LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)

-

HILIC column

4.1.2. Sample Preparation

-

Punch a 3.0 mm disk from the DBS into a well of a 96-well plate.[12]

-

To each well, add 200 µL of an extraction solution consisting of 85:15 (v/v) acetonitrile:water containing the stable isotope-labeled internal standards at known concentrations.[12]

-

Seal the plate and incubate for 20 minutes at room temperature on a microplate shaker.[12]

-

Centrifuge the plate for 10 minutes at 4000 rpm to pellet the filter paper.

-

Transfer 150 µL of the supernatant to a new 96-well plate or filter vial.[12]

-

The extracted sample is now ready for injection into the LC-MS/MS system.

4.1.3. LC-MS/MS Analysis

-

Chromatography: Employ a HILIC column for the separation of acylcarnitine isomers. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use the Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion for all acylcarnitines is the protonated molecule [M+H]+, and a common product ion at m/z 85 is monitored for quantification. Specific MRM transitions for this compound and its internal standard should be optimized.

-

Quantification: Calculate the concentration of C5-acylcarnitine by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Protocol for Assessing the Effect of Valeric Acid on Mitochondrial Fatty Acid Oxidation Using a Seahorse XF Analyzer

This protocol provides a framework for investigating how valeric acid, the precursor to this compound, influences mitochondrial respiration fueled by long-chain fatty acids.

4.2.1. Materials and Reagents

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF cell culture microplates

-

Seahorse XF Palmitate-BSA FAO Substrate

-

L-Carnitine

-

Valeric acid

-

Etomoxir (CPT I inhibitor)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (protonophore, uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine as required for the specific experimental design.

-

Adherent cells with active fatty acid oxidation (e.g., C2C12 myotubes, HepG2 hepatocytes)

4.2.2. Experimental Procedure

-

Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.

-

Assay Preparation:

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour.

-

Prepare the assay medium. For a fatty acid oxidation assay, use Seahorse XF Base Medium supplemented with L-carnitine and the Palmitate-BSA substrate.

-

Wash the cells with the assay medium and add the final volume of assay medium to each well.

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes.

-

-

Drug Preparation: Prepare stock solutions of valeric acid, etomoxir, oligomycin, FCCP, and rotenone/antimycin A for injection.

-

Seahorse XF Assay:

-

Load the hydrated sensor cartridge with the prepared drugs into the appropriate ports. A typical injection strategy would be:

-

Port A: Valeric acid (to assess its immediate effect) or vehicle control.

-

Port B: Oligomycin (to measure ATP-linked respiration).

-

Port C: FCCP (to determine maximal respiratory capacity).

-

Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

-

-

Calibrate the instrument and run the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Calculate the parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity).

-

Compare these parameters between cells treated with valeric acid and the vehicle control to determine the effect of valeric acid on fatty acid oxidation. The inclusion of etomoxir as a control is crucial to confirm that the observed OCR is due to long-chain fatty acid oxidation.

-

Mandatory Visualizations

Signaling Pathways and Metabolic Workflows

Caption: Valeryl-CoA metabolism and this compound formation.

Caption: Diagnostic workflow for elevated C5-acylcarnitine.

Conclusion

This compound's role in mitochondrial fatty acid oxidation is primarily one of metabolic regulation and detoxification rather than direct energy provision. Its formation allows for the buffering of intramitochondrial acyl-CoA pools, thereby maintaining the availability of free coenzyme A and preventing the inhibition of key metabolic pathways. The measurement of this compound and its isomers is a cornerstone of newborn screening for inborn errors of metabolism, particularly isovaleric acidemia. A thorough understanding of its biochemical function, coupled with robust analytical and functional assay methodologies, is essential for researchers and clinicians working to diagnose and develop therapies for these debilitating metabolic disorders. Further research into the specific kinetics of carnitine acyltransferases with various short-chain acyl-CoAs and the precise transport dynamics of short-chain acylcarnitines will continue to refine our understanding of mitochondrial homeostasis.

References

- 1. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. lcms.cz [lcms.cz]

Valerylcarnitine as a Biomarker for Inborn Errors of Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerylcarnitine (C5-carnitine) and its isomers are critical biomarkers in newborn screening for a group of inherited metabolic disorders collectively known as inborn errors of metabolism (IEMs). These disorders result from defects in specific enzymes involved in the catabolism of amino acids, leading to the accumulation of toxic metabolites. The timely and accurate measurement of this compound in dried blood spots (DBS) by tandem mass spectrometry (MS/MS) is a cornerstone of early diagnosis and intervention, which can significantly improve clinical outcomes for affected individuals.[1][2] This technical guide provides a comprehensive overview of the role of this compound as a biomarker, including detailed methodologies for its analysis and a summary of its quantitative levels in various IEMs.

Inborn Errors of Metabolism Associated with Elevated this compound

Elevated levels of C5-carnitine are primarily associated with the following autosomal recessive disorders:

-

Isovaleric Acidemia (IVA): Caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of the amino acid leucine.[3][4] This leads to the accumulation of isovaleryl-CoA, which is then conjugated to carnitine to form isothis compound.[5]

-

Glutaric Acidemia Type I (GA-I): Results from a deficiency of glutaryl-CoA dehydrogenase, an enzyme in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[6][7] The enzymatic block leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutarylcarnitine (C5DC), a dicarboxylic acylcarnitine.[8][9]

-

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: Also known as 2-methylbutyryl-CoA dehydrogenase deficiency, this disorder affects the metabolism of the amino acid isoleucine.[10][11] A deficiency in SBCAD leads to the accumulation of 2-methylbutyryl-CoA and its corresponding acylcarnitine, 2-methylbutyrylcarnitine.[12][13]

It is crucial to note that standard MS/MS analysis does not differentiate between the isomers of C5-carnitine (isothis compound, 2-methylbutyrylcarnitine, and pivaloylcarnitine, the latter from antibiotics).[4][14] Therefore, elevated total C5-carnitine is a screening marker that requires further confirmatory testing to establish a definitive diagnosis.[15]

Quantitative Data Presentation

The following tables summarize the quantitative levels of C5-carnitine and related markers in newborn screening for the discussed inborn errors of metabolism. These values are typically measured in dried blood spots and are subject to variation based on the specific laboratory and analytical methodology.

| Biomarker | Condition | Typical Concentration Range (µmol/L) | Reference Range (Healthy Newborns) (µmol/L) |

| C5-Carnitine (Total) | Isovaleric Acidemia (IVA) | 1.8 - >70[16] | 0.05 - 1.53[17] |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency | 0.44 - 3.56[14] | ||

| Glutarylcarnitine (C5DC) | Glutaric Acidemia Type I (GA-I) | > 0.6 (cutoff)[18] | 0.01 - 0.11[17] |

Note: The reported ranges can vary significantly between different screening programs and methodologies.

Experimental Protocols

The analysis of this compound and other acylcarnitines from dried blood spots is a multi-step process. The following provides a detailed methodology based on common practices in newborn screening laboratories.

Dried Blood Spot (DBS) Sample Preparation

-

Punching: A 3.2 mm or 3.5 mm disc is punched from the dried blood spot on a Guthrie card and placed into a well of a 96-well microplate.[5][19]

-

Extraction: 100-200 µL of an extraction solution, typically methanol containing isotopically labeled internal standards, is added to each well.[19] The plate is then agitated for 30-45 minutes at room temperature or slightly elevated temperature (e.g., 45°C) to facilitate the extraction of acylcarnitines.[20][21]

-

Eluate Transfer and Evaporation: The supernatant (eluate) is transferred to a new 96-well plate and dried under a stream of nitrogen or warm air.[5][22]

-

Derivatization (Butylation): To enhance sensitivity and specificity, the dried residue is derivatized. 50-100 µL of 3N HCl in n-butanol is added to each well, and the plate is incubated at 60-65°C for 20-30 minutes.[19][22] This process converts the acylcarnitines to their butyl esters.

-

Final Evaporation and Reconstitution: The derivatization reagent is evaporated under nitrogen. The dried residue is then reconstituted in 100-200 µL of the mobile phase used for the MS/MS analysis.[5][19]

Tandem Mass Spectrometry (MS/MS) Analysis

Flow injection analysis (FIA) or liquid chromatography (LC) coupled with tandem mass spectrometry is used for the quantitative analysis of acylcarnitines.

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[1]

-

Ionization Mode: Positive ion mode is used for the detection of acylcarnitines.

-

Scan Mode:

-

Precursor Ion Scan of m/z 85: This is a characteristic scan for all acylcarnitines, as they produce a common fragment ion at m/z 85, which corresponds to the carnitine moiety.[19]

-

Multiple Reaction Monitoring (MRM): For more specific and sensitive quantification, MRM is employed. This involves monitoring specific precursor-to-product ion transitions for each acylcarnitine and their corresponding internal standards. For C5-carnitine, a common transition is m/z 246.2 > m/z 85.[23]

-

-

Internal Standards: A mixture of stable isotope-labeled carnitine and acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) is used for accurate quantification.[21]

Second-Tier Testing for Isomer Differentiation

Given the isobaric nature of C5-carnitines, a second-tier test is often necessary for confirmatory diagnosis.[4] This typically involves:

-

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): This method can identify specific organic acids that are characteristic of each disorder, such as isovalerylglycine in IVA and 2-methylbutyrylglycine in SBCAD deficiency.[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): By incorporating a chromatographic separation step before MS/MS analysis, it is possible to separate the different C5-carnitine isomers based on their retention times.[24][25]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways affected in the relevant IEMs and a typical experimental workflow for this compound analysis.

Metabolic Pathways

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]

- 4. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orpha.net [orpha.net]

- 7. Orphanet: Glutaryl-CoA dehydrogenase deficiency [orpha.net]

- 8. familiasga.com [familiasga.com]

- 9. mdpi.com [mdpi.com]

- 10. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 11. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]

- 13. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. health.maryland.gov [health.maryland.gov]

- 16. preprints.org [preprints.org]

- 17. omjournal.org [omjournal.org]

- 18. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation | MDPI [mdpi.com]

- 19. agilent.com [agilent.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Reference values of amino acids, acylcarnitines and succinylacetone by tandem mass spectrometry for use in newborn screening in southwest Colombia [redalyc.org]

- 22. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Pathway of Valerylcarnitine Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerylcarnitine, a short-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an ester of carnitine and valeric acid, a five-carbon fatty acid. The primary function of acylcarnitines is the transport of acyl groups from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1] This technical guide provides a comprehensive overview of the synthesis and degradation pathways of this compound, including detailed experimental protocols and quantitative data to support researchers and professionals in drug development and metabolic studies.

This compound Synthesis

The synthesis of this compound is a reversible reaction catalyzed by carnitine acetyltransferase (CrAT), an enzyme primarily located in the mitochondrial matrix.[2][3][4][5] CrAT facilitates the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to L-carnitine. In the case of this compound, the substrate is valeryl-CoA.

Biochemical Reaction:

Valeryl-CoA + L-carnitine ⇌ this compound + Coenzyme A

This reaction is crucial for buffering the intramitochondrial acetyl-CoA/CoASH ratio and for the transport of short-chain and branched-chain acyl groups out of the mitochondria when they accumulate.

This compound Degradation

The degradation of this compound is intrinsically linked to the catabolism of odd-chain fatty acids. This compound is first converted back to valeryl-CoA by CrAT. Valeryl-CoA then enters the mitochondrial β-oxidation pathway. This process involves a series of four enzymatic reactions that are repeated, ultimately yielding acetyl-CoA and propionyl-CoA.

The β-oxidation spiral for valeryl-CoA involves the following key enzymes:

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme catalyzes the initial dehydrogenation of valeryl-CoA.[6][7]

-

Enoyl-CoA Hydratase: This enzyme hydrates the resulting trans-Δ2-enoyl-CoA.[8][9]

-

L-3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the second dehydrogenation.

-

β-Ketothiolase: This enzyme cleaves the 3-ketoacyl-CoA to produce acetyl-CoA and propionyl-CoA.

The end products, acetyl-CoA and propionyl-CoA, can then enter the citric acid cycle for further energy production.[10][11]

Quantitative Data

While specific kinetic data for this compound-related substrates are not extensively available, the following table summarizes known kinetic parameters for the key enzymes with analogous short and medium-chain acyl-CoA substrates. This data provides a valuable reference for understanding the enzymatic efficiency of the pathway.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism | Reference |

| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA | 33 | - | Pigeon Breast Muscle | (Chase & Tubbs, 1966) |

| Carnitine Acetyltransferase (CrAT) | Butyryl-CoA | 10 | - | Pigeon Breast Muscle | (Chase & Tubbs, 1966) |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 2.5 | 11.2 | Human | (Ghisla & Thorpe, 2004) |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 3-Phenylpropionyl-CoA | 50 | - | Human | [12] |

| Enoyl-CoA Hydratase | Crotonyl-CoA | 20 | 7500 | Bovine Liver | (Steinman & Hill, 1975) |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation: 1.1. To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., [d3]-valerylcarnitine). 1.2. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. 1.3. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. 1.4. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. 1.5. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: 2.1. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 8 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL. 2.2. Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for both this compound and the internal standard. For this compound, this is typically m/z 246.2 -> m/z 85.1.

- Optimize cone voltage and collision energy for maximum signal intensity.

3. Data Analysis: 3.1. Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Protocol 2: Spectrophotometric Assay of Carnitine Acetyltransferase (CrAT) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of CrAT by monitoring the release of Coenzyme A (CoA).

1. Reagents:

- Assay Buffer: 100 mM Tris-HCl, pH 8.0.

- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 10 mM in assay buffer.

- Valeryl-CoA solution: 10 mM in water.

- L-carnitine solution: 100 mM in water.

- Enzyme solution: Purified CrAT or mitochondrial extract.

2. Assay Procedure: 2.1. In a 96-well microplate, add the following to each well:

- 150 µL Assay Buffer

- 10 µL DTNB solution

- 10 µL Valeryl-CoA solution

- 10 µL of enzyme solution 2.2. Incubate the plate at 37°C for 5 minutes. 2.3. Initiate the reaction by adding 20 µL of L-carnitine solution. 2.4. Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.

3. Calculation of Activity: 3.1. Determine the rate of change in absorbance per minute (ΔA412/min). 3.2. Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

Conclusion

This technical guide provides a detailed overview of the biochemical pathways involved in the synthesis and degradation of this compound. The provided diagrams, quantitative data, and experimental protocols offer a valuable resource for researchers and professionals working in the fields of metabolism, drug development, and diagnostics. Further research is warranted to elucidate the specific kinetic parameters of the involved enzymes with this compound-related substrates to gain a more precise understanding of this metabolic pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clinical Significance of Elevated Valerylcarnitine in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerylcarnitine (C5), a short-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inborn errors of metabolism. Its elevation in plasma is a key indicator of disruptions in the catabolic pathways of branched-chain amino acids, primarily leucine and isoleucine. This technical guide provides a comprehensive overview of the clinical significance of elevated this compound levels, detailing the associated metabolic disorders, analytical methodologies for its quantification, and the underlying biochemical pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in metabolic disease research and therapeutic development.

Introduction

Acylcarnitines are essential molecules that facilitate the transport of fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process. They are formed through the esterification of carnitine with acyl-CoA molecules. The profile of acylcarnitines in plasma provides a valuable snapshot of mitochondrial metabolic function. This compound, also known as pentanoylcarnitine, is an ester of carnitine and valeric acid. While present at low levels in healthy individuals, its significant elevation is a hallmark of specific metabolic disorders, most notably Isovaleric Acidemia (IVA) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[1] This guide will delve into the clinical implications of these findings, the methodologies for accurate detection, and the biochemical context of this compound accumulation.

Clinical Significance of Elevated this compound

Elevated plasma concentrations of this compound are primarily associated with two autosomal recessive inborn errors of metabolism:

-

Isovaleric Acidemia (IVA): This disorder is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the amino acid leucine.[2][3] The enzymatic block leads to the accumulation of isovaleryl-CoA, which is then conjugated with carnitine to form isothis compound (an isomer of this compound) and with glycine to form isovalerylglycine.[2] Patients with IVA can present with a range of symptoms, from severe neonatal-onset metabolic acidosis and a characteristic "sweaty feet" odor to a milder, chronic intermittent form.[1]

-

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: This condition results from a deficiency of the enzyme short/branched-chain acyl-CoA dehydrogenase, which is involved in the catabolism of the amino acid isoleucine.[4][5] The deficiency leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently converted to 2-methylbutyrylcarnitine (another isomer of this compound).[5][6] The clinical presentation of SBCAD deficiency is often less severe than IVA, with many individuals remaining asymptomatic.[4]

It is important to note that tandem mass spectrometry, the standard analytical technique, does not typically differentiate between the isomers of C5 carnitine (isothis compound, 2-methylbutyrylcarnitine, and this compound).[7] Therefore, elevated C5 carnitine in newborn screening necessitates further diagnostic workup to distinguish between these conditions.[7]

Other Conditions and False Positives

Elevated this compound levels can also be observed in other contexts:

-

Pivalic Acid Exposure: The administration of pivalate-containing antibiotics or the use of cosmetics with pivalate derivatives (neopentanoate) can lead to the formation of pivaloylcarnitine, an isomer of this compound.[8][9] This can result in false-positive newborn screening results for IVA.[8]

-

Other Metabolic Disorders: Mild elevations of C5 carnitine may be seen in other organic acidemias and fatty acid oxidation disorders, though not as the primary biochemical marker.

Quantitative Data on this compound Levels

Accurate quantification of this compound is crucial for diagnosis and monitoring. The following tables summarize typical concentration ranges in different populations.

Table 1: Reference Ranges for Plasma this compound (C5) in Healthy Individuals

| Population | Method | Reference Range (µmol/L) |

| Newborns (Dried Blood Spot) | Tandem Mass Spectrometry | < 0.44 - 0.7[6][10] |

| Adults (Plasma) | LC-MS/MS | Typically < 0.5 |

Table 2: Elevated this compound (C5) Levels in Metabolic Disorders

| Disorder | Population | Method | Typical Range (µmol/L) |

| Isovaleric Acidemia (IVA) | Newborns (DBS) | Tandem Mass Spectrometry | > 1.0 (often significantly higher)[11] |

| SBCAD Deficiency | Newborns (DBS) | Tandem Mass Spectrometry | 0.44 - 2.05 (initial screen)[12] |

| SBCAD Deficiency | Newborns (DBS) | Tandem Mass Spectrometry | 0.52 - 3.56 (repeat screen)[12] |

Experimental Protocols for this compound Analysis

The gold standard for the analysis of plasma acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Sample Preparation from Plasma

-

Protein Precipitation: To 100 µL of heparinized plasma, add 300 µL of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-valerylcarnitine).

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation from Dried Blood Spots (DBS)

-

Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.[15]

-

Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.[15]

-

Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[15]

-

Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new plate.

-

Drying and Derivatization (Butylation):

-

Reconstitution: Reconstitute the dried, derivatized extract in the initial mobile phase.

LC-MS/MS Analysis

-

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13][14]

-

Chromatography: A C18 reversed-phase column is typically used for separation.

-

Ionization: ESI in positive ion mode is used to generate protonated molecular ions [M+H]+.[15]

-

Mass Spectrometry:

-

MS1 (First Mass Analyzer): Selects the precursor ions of the different acylcarnitines based on their mass-to-charge (m/z) ratio.

-

Collision Cell: The selected ions are fragmented through collision-induced dissociation (CID). A common fragmentation for all acylcarnitines is the neutral loss of the carnitine moiety, resulting in a product ion at m/z 85.

-

MS2 (Second Mass Analyzer): The resulting fragment ions are separated and detected. For quantification, a precursor ion scan for m/z 85 is often employed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and the experimental workflow for this compound analysis.

Caption: Leucine Catabolism and Isovaleric Acidemia.

Caption: Isoleucine Catabolism and SBCAD Deficiency.

Caption: LC-MS/MS Workflow for Acylcarnitine Analysis.

Conclusion

The measurement of plasma this compound is a cornerstone in the diagnosis of inborn errors of metabolism, particularly Isovaleric Acidemia and SBCAD deficiency. Its inclusion in newborn screening programs has significantly improved the early detection and management of these conditions. For researchers and drug development professionals, understanding the clinical significance, analytical methodologies, and underlying biochemistry of elevated this compound is paramount for the development of novel diagnostic tools and therapeutic interventions for these metabolic disorders. This guide provides a foundational knowledge base to support these endeavors.

References

- 1. it.restek.com [it.restek.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clinical, biochemical, and molecular spectrum of short/br... [degruyterbrill.com]

- 5. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK.[v1] | Preprints.org [preprints.org]

- 12. Age-Specific Cut-off Values of Amino Acids and Acylcarnitines for Diagnosis of Inborn Errors of Metabolism Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. health.maryland.gov [health.maryland.gov]

- 14. Clinical, biochemical, and molecular spectrum of short/br... [degruyterbrill.com]

- 15. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

Valerylcarnitine's Critical Role in the Diagnosis of Organic Acidurias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerylcarnitine, also known as C5 carnitine, has emerged as a pivotal biomarker in the early detection and diagnosis of specific organic acidurias, most notably isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the involvement of this compound in the diagnostic process, detailing its biochemical basis, analytical methodologies, and clinical interpretation. The integration of this compound analysis into expanded newborn screening programs has significantly improved the prognosis for affected individuals through early intervention.

Biochemical Basis of this compound Accumulation

Organic acidurias are a group of inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids. Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme catalyzes the third step in the catabolism of the branched-chain amino acid leucine, the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4]

In individuals with IVD deficiency, the buildup of isovaleryl-CoA leads to its alternative metabolism. One of the primary detoxification pathways is the conjugation of isovaleryl-CoA with carnitine by carnitine acyltransferases to form isothis compound (this compound).[1] This water-soluble compound is then excreted in the urine. Consequently, elevated levels of this compound in blood and urine serve as a key diagnostic marker for isovaleric acidemia.[5] Another significant metabolite formed is isovalerylglycine, which is found in high concentrations in the urine of affected patients.[5][6]

Quantitative Data on this compound Levels

The concentration of this compound is a critical parameter in the screening and diagnosis of isovaleric acidemia. The following tables summarize the quantitative data for this compound (C5) levels in dried blood spots (DBS) from newborn screening programs. It is important to note that cutoff values can vary between different screening programs and laboratories.

Table 1: this compound (C5) Reference Ranges and Cutoff Values in Newborn Screening (Dried Blood Spots)

| Region/Study | Normal Range (µmol/L) | Pathological Cutoff (µmol/L) |

| Saudi Arabia Newborn Screening[7] | Not specified | > 0.7 |

| Hamburg Newborn Screening[8] | Not specified | > 0.50 (NeoGram®) / > 0.45 (Neobase®2) |

| Omani Newborns[9] | 0.05 (1st percentile) - 0.27 (99th percentile) | Not specified |

| Japan Newborn Screening[6] | Not specified | Low cutoff values are utilized to detect mild forms |

Table 2: Confirmatory Diagnostic Markers in Isovaleric Acidemia

| Analyte | Specimen | Finding in Isovaleric Acidemia |

| This compound (C5) | Plasma | Markedly elevated |

| Isovalerylglycine | Urine | Markedly elevated |

| 3-Hydroxyisovaleric acid | Urine | Elevated |

Experimental Protocols

The primary method for the quantitative analysis of this compound is tandem mass spectrometry (MS/MS), particularly from dried blood spots collected for newborn screening.

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry

This protocol provides a general workflow for the analysis of this compound from dried blood spots.

1. Sample Preparation:

- A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.

- An extraction solution containing methanol and a mixture of deuterated internal standards (including a deuterated C5 carnitine standard) is added to each well.

- The plate is agitated to ensure complete extraction of the acylcarnitines.

- The supernatant is separated from the blood spot disk, often by centrifugation or filtration.

2. Derivatization (Butylation):

- The extracted acylcarnitines are dried down under a stream of nitrogen or by vacuum centrifugation.

- A solution of n-butanol with either acetyl chloride or 3N hydrochloric acid is added to each well.

- The plate is sealed and heated to convert the acylcarnitines to their butyl esters. This derivatization step enhances their ionization efficiency in the mass spectrometer.

- The butanolic HCl is then evaporated.

3. Reconstitution and Analysis:

- The dried derivatized sample is reconstituted in a mobile phase suitable for injection into the mass spectrometer.

- The sample is introduced into the tandem mass spectrometer, typically via flow injection or liquid chromatography.

4. Tandem Mass Spectrometry (MS/MS) Analysis:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.

- Detection: The mass spectrometer is operated in the precursor ion scan mode. It is set to detect all precursor ions that fragment to a specific product ion characteristic of carnitine esters, which is typically m/z 85.[10]

- Quantification: The concentration of each acylcarnitine, including this compound, is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Protocol 2: Confirmatory Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for confirming a diagnosis of isovaleric acidemia by detecting isovalerylglycine.

1. Sample Preparation:

- A specific volume of urine is aliquoted, and an internal standard is added.

- The urine sample undergoes an extraction procedure, often a liquid-liquid extraction, to isolate the organic acids.

2. Derivatization:

- The extracted organic acids are dried and then chemically derivatized to make them volatile for gas chromatography. A common method is silylation.

3. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interaction with the chromatographic column.

- The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound, allowing for its identification and quantification based on its unique fragmentation pattern. The presence of a significant peak corresponding to derivatized isovalerylglycine is a hallmark of isovaleric acidemia.[5]

Visualization of Pathways and Workflows

Metabolic Pathway of Leucine Catabolism

The following diagram illustrates the catabolic pathway of the amino acid leucine, highlighting the enzymatic block in isovaleric acidemia and the resulting formation of this compound.

Caption: Leucine catabolism and the effect of IVD deficiency.

Diagnostic Workflow for Elevated this compound (C5)

This diagram outlines the typical workflow following an elevated this compound result in a newborn screening test.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. babysfirsttest.org [babysfirsttest.org]

- 6. Useful second-tier tests in expanded newborn screening of isovaleric acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. omjournal.org [omjournal.org]

- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Valerylcarnitine: A Pivotal Nexus in Metabolic Syndrome and Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Valerylcarnitine (C5 carnitine), a short-chain acylcarnitine, has emerged as a significant biomarker and potential mediator in the pathophysiology of metabolic syndrome and type 2 diabetes. Its primary role in mitochondrial fatty acid and branched-chain amino acid metabolism places it at a critical intersection of energy homeostasis and insulin signaling. Elevated circulating levels of this compound are consistently observed in individuals with insulin resistance, obesity, and diabetes, suggesting a complex interplay between substrate overload, mitochondrial inefficiency, and cellular dysfunction. This technical guide provides a comprehensive overview of the current understanding of this compound's role in these metabolic disorders, detailing the quantitative evidence, experimental methodologies for its analysis, and the intricate signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and therapeutic targeting of metabolic diseases.

Introduction

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly increases the risk for developing type 2 diabetes and cardiovascular disease.[1] The underlying pathophysiology is complex, involving a multifaceted interplay of genetic predisposition and environmental factors, leading to systemic metabolic dysregulation. A key feature of this dysregulation is altered mitochondrial function, particularly the incomplete oxidation of fatty acids and amino acids.

Acylcarnitines are esterified forms of carnitine that facilitate the transport of fatty acids across the inner mitochondrial membrane for β-oxidation.[2] Under conditions of metabolic stress, such as that observed in metabolic syndrome and diabetes, the production of acyl-CoAs from fatty acid and amino acid catabolism can exceed the oxidative capacity of the tricarboxylic acid (TCA) cycle. This leads to an accumulation of acyl-CoAs within the mitochondria, which are then converted to acylcarnitines and exported into the circulation.[3] Consequently, the plasma acylcarnitine profile provides a valuable snapshot of mitochondrial metabolic status.

This compound (C5), a short-chain acylcarnitine, is derived from the catabolism of the branched-chain amino acid (BCAA) leucine and odd-chain fatty acids.[4] An increasing body of evidence points to elevated levels of this compound as a consistent finding in individuals with metabolic syndrome and type 2 diabetes, highlighting its potential as both a biomarker and a bioactive molecule in the progression of these diseases.[5][6] This guide will delve into the quantitative data supporting this association, the experimental protocols for its measurement, and the signaling pathways through which this compound may exert its effects.

Quantitative Data: this compound Levels in Metabolic Syndrome and Diabetes

Multiple metabolomic studies have consistently demonstrated elevated plasma concentrations of this compound in individuals with metabolic syndrome and type 2 diabetes compared to healthy controls. The following tables summarize the quantitative findings from key studies in the field.

Table 1: Plasma this compound (C5) Concentrations in Metabolic Syndrome

| Study Population | Condition | N | C5 Acylcarnitine (µM) Mean ± SD | p-value | Reference |

| Iranian Adults | Non-MetS | - | Higher in MetS | <0.05 | [7] |

| MetS | - | ||||

| Patients with Paranoid Schizophrenia | Without MetS | 73 | Higher in MetS | <0.05 | [8] |

| With MetS | 39 |

Table 2: Plasma this compound (C5) Concentrations in Type 2 Diabetes

| Study Population | Condition | N | C5 Acylcarnitine (µM) Mean ± SD | p-value | Reference |

| PREDIMED Study | Non-T2D | - | Higher in T2D | <0.05 | [9] |

| Incident T2D | - | ||||

| Population-Based Study | Non-Diabetic | - | 0.09 ± 0.04 | <0.05 | [10] |

| Incident Diabetes | 507 | 0.10 ± 0.05 | |||

| Lean, Obese, and T2DM subjects | Lean | - | Lower than T2DM | <0.05 | [6] |

| Obese | - | Lower than T2DM | <0.05 | ||

| T2DM | - | Higher than Lean and Obese |

Note: The exact mean and standard deviation values were not available in all publications, but the directional change and statistical significance are reported.

Experimental Protocols

The accurate quantification of this compound and other acylcarnitines is paramount for research in this field. The gold-standard analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Subject Recruitment and Diagnosis of Metabolic Syndrome

A standardized approach to subject recruitment and diagnosis is crucial for the reliability and comparability of clinical studies.

-

Inclusion Criteria: Participants are typically recruited based on age and BMI ranges. For studies on metabolic syndrome, individuals with a BMI >25 kg/m ² are often included.

-

Exclusion Criteria: Common exclusion criteria include the presence of confounding medical conditions, use of medications known to affect metabolism, and pregnancy.[11]

-

Diagnosis of Metabolic Syndrome: The diagnosis is typically based on the criteria set forth by organizations such as the National Cholesterol Education Program Adult Treatment Panel III (NCEP-ATP III). This requires the presence of at least three of the following five risk factors:[12]

-

Abdominal Obesity: Waist circumference ≥102 cm in men and ≥88 cm in women.

-

Hypertriglyceridemia: Triglycerides ≥150 mg/dL (1.7 mmol/L).

-

Low HDL Cholesterol: <40 mg/dL (1.0 mmol/L) in men and <50 mg/dL (1.3 mmol/L) in women.

-

Elevated Blood Pressure: Systolic ≥130 mmHg or diastolic ≥85 mmHg, or use of antihypertensive medication.

-

Elevated Fasting Glucose: Fasting plasma glucose ≥100 mg/dL (5.6 mmol/L), or use of medication for hyperglycemia.

-

Quantification of Plasma this compound by LC-MS/MS

The following protocol provides a general framework for the analysis of this compound in plasma samples. Specific parameters may need to be optimized based on the instrumentation and specific research question.

1. Sample Preparation: [10][13]

- Plasma Collection: Blood is collected in EDTA-containing tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

- Protein Precipitation: A small volume of plasma (e.g., 10 µL) is mixed with a larger volume of ice-cold methanol (e.g., 100 µL) containing a mixture of stable isotope-labeled internal standards (e.g., d3-valerylcarnitine). This step serves to precipitate proteins and provide a reference for quantification.

- Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

- Supernatant Transfer: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube.

- Derivatization (optional but common): To improve chromatographic properties and ionization efficiency, the carboxyl group of the acylcarnitines is often esterified. This is typically achieved by drying the supernatant under nitrogen and then reacting it with 3N butanolic-HCl at 65°C.[14]

- Reconstitution: The derivatized (or underivatized) sample is dried again and then reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation: [10][14]

- Column: A C18 reversed-phase column is commonly used to separate the acylcarnitines based on their chain length and polarity.

- Mobile Phases: A gradient elution is typically employed using two mobile phases:

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: The separation starts with a low percentage of the organic mobile phase (B), which is gradually increased to elute the more hydrophobic, longer-chain acylcarnitines.

3. Tandem Mass Spectrometry (MS/MS) Detection: [11][14]

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.

- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting the precursor ion of this compound (m/z 246.2 for the underivatized form) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion (e.g., m/z 85.0) in the third quadrupole.

- Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte.

Signaling Pathways and Molecular Mechanisms

Elevated levels of this compound and other acylcarnitines are not merely passive bystanders but are implicated in the direct modulation of key signaling pathways that contribute to the pathogenesis of metabolic syndrome and diabetes.

Impairment of Insulin Signaling

A central feature of metabolic syndrome and type 2 diabetes is insulin resistance, a state in which insulin-sensitive tissues fail to respond adequately to insulin. Acylcarnitines, including this compound, have been shown to contribute to insulin resistance through several mechanisms.

-

Inhibition of the Insulin Receptor (IR) and Downstream Signaling: Long-chain acylcarnitines have been demonstrated to decrease the phosphorylation of the insulin receptor at key tyrosine residues (e.g., Tyr1151).[15][16] This inhibitory effect is mediated, at least in part, by the activation of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[16][17] The reduced activation of the insulin receptor leads to decreased phosphorylation and activation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B).[7][18] Reduced Akt activation, in turn, impairs the translocation of GLUT4 glucose transporters to the cell membrane, resulting in decreased glucose uptake into muscle and adipose tissue.[19]

Figure 1: this compound's Interference with Insulin Signaling.

Mitochondrial Dysfunction and Incomplete Fatty Acid Oxidation

The accumulation of this compound is a direct consequence of a mismatch between the rate of substrate delivery to the mitochondria and the capacity of the TCA cycle to completely oxidize these substrates. This "mitochondrial overload" can lead to a vicious cycle of further mitochondrial dysfunction.

-

Inhibition of β-oxidation: While carnitine is essential for fatty acid oxidation, an excessive accumulation of acylcarnitines can paradoxically inhibit this process.[19] This may be due to product inhibition of the carnitine palmitoyltransferase (CPT) system or alterations in the intramitochondrial ratio of free CoA to acyl-CoA.[20]

-

Increased Reactive Oxygen Species (ROS) Production: Incomplete fatty acid oxidation can lead to an increase in the production of reactive oxygen species (ROS) by the electron transport chain.[20] Elevated ROS can damage mitochondrial components, including DNA and proteins, further impairing mitochondrial function and contributing to cellular stress and inflammation.

Figure 2: this compound and the Cycle of Mitochondrial Dysfunction.

Altered Branched-Chain Amino Acid (BCAA) Catabolism

This compound is a direct product of the catabolism of the BCAA leucine. Elevated levels of BCAAs are also a hallmark of obesity and type 2 diabetes.[21] The accumulation of this compound reflects a dysregulation in the BCAA catabolic pathway.

-

Impaired BCKDH Activity: The rate-limiting enzyme in BCAA catabolism is the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[22] In states of insulin resistance, the activity of BCKDH can be reduced, leading to an accumulation of branched-chain α-keto acids (BCKAs) and their subsequent conversion to acylcarnitines, including this compound.[2] The accumulation of BCKAs themselves can also contribute to insulin resistance.

Figure 3: Dysregulation of BCAA Catabolism and this compound Production.

Pro-inflammatory Signaling

Chronic low-grade inflammation is a key feature of metabolic syndrome and contributes to insulin resistance. Emerging evidence suggests that acylcarnitines can act as pro-inflammatory molecules.

-

Activation of Inflammatory Pathways: Acylcarnitines have been shown to induce the expression of pro-inflammatory cytokines and activate key inflammatory signaling pathways, such as the JNK and ERK pathways, in immune cells.[21] This pro-inflammatory effect may be mediated through the activation of pattern recognition receptors like Toll-like receptors (TLRs). This inflammatory response in tissues like adipose and liver can further exacerbate insulin resistance.[23]

The Role of the Gut Microbiota

The gut microbiota has been recognized as a critical regulator of host metabolism. Alterations in the composition and function of the gut microbiota are associated with metabolic syndrome and diabetes.[3] The gut microbiota can influence carnitine metabolism and, consequently, this compound levels.

-

Microbial Metabolism of Carnitine: Certain gut bacteria can metabolize dietary L-carnitine, potentially altering the host's carnitine pool and the production of various acylcarnitines.[22] The interplay between diet, the gut microbiota, and host carnitine metabolism is an active area of research with implications for metabolic health.

Conclusion and Future Directions

This compound stands at the crossroads of several key metabolic pathways implicated in the development and progression of metabolic syndrome and type 2 diabetes. The consistent observation of its elevated levels in these conditions, coupled with its demonstrated effects on insulin signaling, mitochondrial function, and inflammation, underscores its importance as both a biomarker and a potential therapeutic target.

Future research should focus on further elucidating the precise molecular mechanisms by which this compound and other acylcarnitines contribute to cellular dysfunction. Longitudinal studies are needed to establish a clearer causal relationship between elevated this compound and the onset of metabolic diseases. Furthermore, exploring therapeutic strategies aimed at modulating acylcarnitine profiles, whether through dietary interventions, manipulation of the gut microbiota, or pharmacological agents that enhance mitochondrial function, holds promise for the prevention and treatment of metabolic syndrome and type 2 diabetes. The development of more specific and potent inhibitors or activators of enzymes involved in carnitine and BCAA metabolism will be crucial in translating our understanding of this compound's role into novel therapeutic interventions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a clinical metabolomics study focused on acylcarnitine profiling.

Figure 4: Experimental Workflow for Acylcarnitine Metabolomics.

References

- 1. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The case for regulating indispensable amino acid metabolism: the branched-chain α-keto acid dehydrogenase kinase-knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of carnitine on branched-chain amino acid oxidation by liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Mass Spectrometry-Based Workflow for Clinical Metabolomics Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bevital.no [bevital.no]

- 7. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

- 9. msacl.org [msacl.org]

- 10. benchchem.com [benchchem.com]

- 11. Metabolic syndrome: Performance of five different diagnostic criterias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emro.who.int [emro.who.int]

- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. science.rsu.lv [science.rsu.lv]

- 17. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of Valerylcarnitine in Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerylcarnitine (C5), a short-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. Traditionally viewed as a byproduct of fatty acid and branched-chain amino acid catabolism, emerging evidence highlights its active role in maintaining cellular energy homeostasis and its implications in various metabolic disorders. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its metabolic pathways, associated disease states, and the experimental methodologies used for its investigation. Quantitative data are presented for comparative analysis, and key cellular pathways are visualized to facilitate a comprehensive understanding of its molecular interactions.

Introduction

Cellular energy homeostasis is a tightly regulated process ensuring a continuous supply of adenosine triphosphate (ATP) to meet the cell's metabolic demands. Mitochondria are central to this process, orchestrating the breakdown of fatty acids and amino acids. Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of fatty acids across the inner mitochondrial membrane, a critical step in β-oxidation.[1][2] this compound, a C5 acylcarnitine, is formed from the esterification of L-carnitine with valeryl-CoA, a product of both odd-chain fatty acid and branched-chain amino acid (BCAA) metabolism.[3] While its primary role is to facilitate the transport of these carbon skeletons for energy production, fluctuations in its concentration are increasingly recognized as biomarkers for a range of metabolic pathologies, including inborn errors of metabolism, diabetes, and cardiovascular disease.[4][5]

The Metabolic Crossroads of this compound

This compound sits at the intersection of several key metabolic pathways, primarily fatty acid oxidation and the catabolism of branched-chain amino acids.

Role in Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of odd-chain fatty acids. The final round of β-oxidation of these fatty acids yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the Krebs cycle. Valeryl-CoA, the precursor to this compound, can be generated from the metabolism of certain fatty acids and xenobiotics. The formation of this compound allows for the transport of the five-carbon valeryl group into the mitochondrial matrix for further oxidation.[6]

Involvement in Branched-Chain Amino Acid Catabolism

The catabolism of the essential branched-chain amino acids—leucine, isoleucine, and valine—is a significant source of valeryl-CoA and its isomer, isovaleryl-CoA.[7][8] Specifically, the breakdown of isoleucine generates 2-methylbutyryl-CoA, an isomer of valeryl-CoA, while leucine degradation produces isovaleryl-CoA.[9] In certain metabolic disorders, such as isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA.[10][11] This excess is then conjugated with carnitine to form isothis compound (an isomer of this compound), which is then excreted in the urine, serving as a crucial diagnostic marker.[10][12]

The Carnitine Shuttle: A Key Transport Mechanism

The inner mitochondrial membrane is impermeable to acyl-CoA molecules. The carnitine shuttle is a transport system that facilitates the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[6][13][14] While this compound is a short-chain acylcarnitine and can cross the inner mitochondrial membrane more readily than its long-chain counterparts, its formation is still crucial for buffering the intramitochondrial acyl-CoA/CoA ratio and for the removal of potentially toxic acyl-CoAs from the mitochondria.[2]

The key enzymes involved in this process are:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it catalyzes the formation of acylcarnitines from acyl-CoAs and carnitine.[13]

-

Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine.[6]

-

Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, it reverses the reaction of CPT1, regenerating acyl-CoA and free carnitine within the mitochondrial matrix.[13]

Quantitative Data on this compound

The concentration of this compound in biological fluids is a key indicator of metabolic status. Below are tables summarizing typical concentrations in healthy individuals and in various disease states.

Table 1: this compound Concentrations in Healthy Adults

| Biospecimen | Concentration (µM) | Reference |

| Blood/Plasma | 0.14 ± 0.06 | [4] |

| Blood/Plasma | 0.15 ± 0.04 | [4] |

Table 2: Altered this compound Concentrations in Disease States

| Disease State | Biospecimen | Change in Concentration | Reference |

| Isovaleric Acidemia | Plasma/Urine | Significantly Increased | [9][10][12] |

| Type 2 Diabetes Mellitus | Blood/Plasma | Elevated | [4] |

| Obesity | Blood/Plasma | Elevated | [4] |

| Diastolic Heart Failure | Blood/Plasma | Elevated | [4] |

| Systolic Heart Failure | Blood/Plasma | Elevated | [4] |

| Acute Cerebral Infarction | Blood/Plasma | Elevated | [4] |

| Exudative Age-Related Macular Degeneration | Blood/Plasma | Elevated | [4] |

This compound and Proinflammatory Signaling

Recent studies suggest that acylcarnitines, particularly long-chain species, can activate proinflammatory signaling pathways.[15][16] Elevated levels of certain acylcarnitines have been shown to induce the expression of cyclooxygenase-2 (COX-2) and stimulate the secretion of proinflammatory cytokines.[16][17] This activation can occur through pattern recognition receptors (PRRs) and downstream signaling cascades involving JNK and ERK.[16] While much of the research has focused on long-chain acylcarnitines, the accumulation of short-chain acylcarnitines like this compound in pathological states may also contribute to a proinflammatory environment, although the specific molecular targets remain under investigation.[1]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound is crucial for both research and clinical diagnostics. Tandem mass spectrometry (MS/MS) is the gold standard for acylcarnitine profiling.[18][19][20]

Sample Preparation from Dried Blood Spots (DBS)

This protocol is widely used in newborn screening for metabolic disorders.

-

Materials:

-

Methanol (HPLC grade)

-

Deuterated internal standard mixture in methanol

-

n-Butanol

-

3N HCl in n-butanol or acetyl chloride

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator or vacuum concentrator

-

-

Procedure:

-

A 3 mm disk is punched from the dried blood spot into a well of a 96-well plate.

-

100 µL of methanol containing deuterated internal standards is added to each well for extraction.

-

The plate is agitated on a shaker.

-

The supernatant is transferred to a new plate and dried under nitrogen.

-

For derivatization, 50 µL of 3N HCl in n-butanol is added, and the plate is incubated at 65°C for 15 minutes.

-

The butanolic HCl is evaporated to dryness under nitrogen.

-

The residue is reconstituted in a suitable mobile phase for MS/MS analysis.[18]

-

Sample Preparation from Plasma/Serum

-

Materials:

-

Plasma or serum (collected in EDTA or heparin tubes)

-

Acetonitrile (HPLC grade)

-

Deuterated internal standard mixture in methanol

-

Microcentrifuge tubes

-

-

Procedure:

-

10-50 µL of plasma is aliquoted into a microcentrifuge tube.

-

Three volumes of cold acetonitrile containing deuterated internal standards are added to precipitate proteins and extract acylcarnitines.

-

The mixture is vortexed and then centrifuged.

-

The supernatant is transferred to a new tube and evaporated to dryness.

-

The dried extract is then derivatized and reconstituted as described in the DBS protocol.[18][21]

-

Tandem Mass Spectrometry (MS/MS) Analysis

-

Technique: Electrospray ionization (ESI) tandem mass spectrometry is typically used.[19]

-

Method: A common approach is precursor ion scanning for the m/z 85 fragment ion, which is characteristic of all acylcarnitines upon collision-induced dissociation (CID).[18] Alternatively, multiple reaction monitoring (MRM) can be employed for targeted quantification of specific acylcarnitines, including this compound.[19][22]

-

Instrumentation: A tandem mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) allows for the separation of isomeric acylcarnitines, providing greater diagnostic accuracy.[21][23]

Conclusion and Future Directions

This compound is more than a simple metabolic intermediate; it is a key player in the intricate network of cellular energy homeostasis. Its levels in biological fluids provide a valuable window into the metabolic state of an individual, serving as a sensitive biomarker for a growing number of diseases. The continued development of advanced analytical techniques, such as LC-MS/MS, will further enhance our ability to accurately quantify this compound and its isomers, leading to improved diagnostic and prognostic capabilities. Future research should focus on elucidating the precise molecular mechanisms by which this compound and other short-chain acylcarnitines influence cellular signaling pathways, particularly in the context of inflammation and metabolic stress. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies targeting metabolic dysfunction in a wide range of diseases.

References

- 1. Acylcarnitines activate proinflammatory signaling pathways. | Sigma-Aldrich [merckmillipore.com]